2-Amino-5-isopropylthiophene-3-carbonitrile (CAS 612504-41-3): A Technical Guide to Synthesis and Pharmacological Derivatization
2-Amino-5-isopropylthiophene-3-carbonitrile (CAS 612504-41-3): A Technical Guide to Synthesis and Pharmacological Derivatization
Executive Summary
In the landscape of modern medicinal chemistry and organic synthesis, the thiophene heterocycle stands as a privileged scaffold. Specifically, 2-amino-5-isopropylthiophene-3-carbonitrile (CAS 612504-41-3) represents a highly versatile, orthogonally functionalized building block. The presence of a nucleophilic primary amine, an electrophilic (or hydrolyzable) nitrile, and a lipophilic isopropyl group makes this compound an ideal precursor for complex polycyclic systems.
As application scientists, we recognize that the true value of a chemical building block lies in its structural causality: the isopropyl group at the C5 position significantly enhances the lipophilicity (logP) of downstream drug candidates, which is often a critical requirement for deep binding pocket occupancy in target proteins. Recently, this specific scaffold has gained prominence in the synthesis of novel inhibitors targeting the RNA helicase DHX33, a critical driver in various oncological pathways [1].
Physicochemical Profiling
To establish a rigorous foundation for downstream applications, the quantitative and structural parameters of 2-amino-5-isopropylthiophene-3-carbonitrile are summarized below.
| Property | Value |
| IUPAC Name | 2-Amino-5-(propan-2-yl)thiophene-3-carbonitrile |
| CAS Registry Number | 612504-41-3 |
| Molecular Formula | C₈H₁₀N₂S |
| Molecular Weight | 166.24 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| SMILES String | N#CC1=C(N)SC(C(C)C)=C1 |
| Key Reactive Sites | C2 (Nucleophilic -NH₂), C3 (Electrophilic -CN) |
Core Synthetic Methodology: The Gewald Reaction
The de novo construction of the 2-aminothiophene ring is universally achieved via the Gewald Multicomponent Reaction [2]. This highly convergent synthesis couples an aldehyde or ketone containing an α-methylene group with an activated nitrile and elemental sulfur.
For CAS 612504-41-3, the specific precursors are 3-methylbutanal (isovaleraldehyde) and malononitrile .
Mechanistic Causality
The choice of base (typically morpholine or triethylamine) is the mechanistic linchpin of this reaction. The base serves a dual purpose:
-
It deprotonates the highly acidic methylene protons of malononitrile (pKa ~11) to initiate the Knoevenagel condensation.
-
It activates the inert octasulfur (S₈) ring, cleaving it into reactive polysulfide chains that can attack the γ-methylene carbon of the Knoevenagel adduct.
Fig 1. Mechanistic pathway of the Gewald multicomponent synthesis for 2-aminothiophenes.
Self-Validating Protocol: Gewald Synthesis of CAS 612504-41-3
Objective: Synthesize the target thiophene with >95% purity without the need for column chromatography.
Step 1: Knoevenagel Condensation
-
Action: Charge a 250 mL flask with 3-methylbutanal (8.61 g, 100 mmol) and malononitrile (6.61 g, 100 mmol) in 50 mL of absolute ethanol. Cool to 0–5 °C. Add morpholine (8.71 g, 100 mmol) dropwise over 30 minutes.
-
Causality: Absolute ethanol ensures complete solubility of the starting materials. The strict temperature control (0–5 °C) prevents the uncontrolled, exothermic aldol-type self-condensation of 3-methylbutanal.
-
Validation Check: Perform TLC (Hexane:EtOAc 4:1). The complete disappearance of the malononitrile spot confirms the formation of the alkylidenemalononitrile intermediate.
Step 2: Sulfanylation and Cyclization
-
Action: Add elemental sulfur (S₈, 3.21 g, 100 mmol). Heat the mixture to 50–60 °C and stir for 3 hours.
-
Causality: Heating is thermodynamically required to cleave the S₈ crown structure into reactive nucleophilic polysulfide species.
-
Validation Check: The reaction mixture will transition from a pale yellow suspension to a deep red/brown homogeneous solution. TLC will indicate a new, highly UV-active spot with a lower Rf value than the adduct due to the polar -NH₂ group.
Step 3: Isolation by Precipitation
-
Action: Cool the mixture to room temperature and pour it slowly into 200 mL of vigorously stirred crushed ice/water. Filter the precipitate and recrystallize from ethanol/water (7:3).
-
Causality: The target thiophene is highly hydrophobic due to the C5-isopropyl group. The sudden aqueous phase change forces the product to crash out, leaving water-soluble morpholine salts in the filtrate.
-
Validation Check: ¹H NMR (CDCl₃) must show a singlet at ~6.4 ppm (thiophene C4-H), a broad singlet at ~4.7 ppm (NH₂), a septet at ~3.0 ppm (CH of isopropyl), and a doublet at ~1.3 ppm (CH₃ of isopropyl).
Pharmacological Applications: DHX33 RNA Helicase Inhibition
Beyond its use as a generic building block, 2-amino-5-isopropylthiophene-3-carbonitrile has been explicitly utilized in the development of polycyclic inhibitors targeting DHX33 [1]. DHX33 is a DEAD/H-box RNA helicase highly overexpressed in glioblastoma, lung cancer, and lymphoma. It utilizes ATP hydrolysis to drive conformational changes in RNA/protein complexes, regulating tumor cell proliferation and innate immunity.
To build these inhibitors, the primary amine of the thiophene scaffold is often derivatized via a Paal-Knorr pyrrole synthesis to mask the amine and build three-dimensional molecular complexity.
Fig 2. Downstream application of the thiophene scaffold in DHX33 RNA helicase inhibition.
Self-Validating Protocol: Paal-Knorr Derivatization of the Scaffold
Objective: Convert the primary amine into a 2,5-dimethylpyrrole to generate a sterically hindered, lipophilic intermediate.
-
Action: Dissolve CAS 612504-41-3 (250 mg, 1.50 mmol) in anhydrous THF (10 mL). Add 2,5-hexanedione (257 mg, 2.26 mmol), 3Å molecular sieves (500 mg), and p-toluenesulfonic acid hydrate (52 mg, 0.21 mmol). Reflux at 65 °C for 4 hours [1].
-
Causality: The 2-aminothiophene is a relatively weak nucleophile due to the electron-withdrawing nature of the adjacent nitrile group. Therefore, p-TsOH is required to protonate the ketone carbonyls of 2,5-hexanedione, enhancing their electrophilicity. The 3Å molecular sieves act as a thermodynamic sink, sequestering the water generated during the double condensation to drive the equilibrium toward the pyrrole product.
-
Validation Check: Monitor via LC-MS. The mass of the starting material (m/z 167 [M+H]⁺) will cleanly shift to the product mass (m/z 247 [M+H]⁺).
References
- Source: European Patent Office (EP 4089089 A1)
